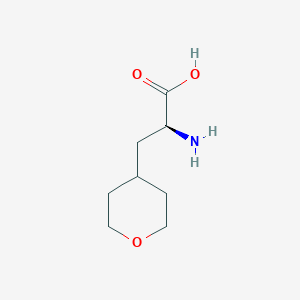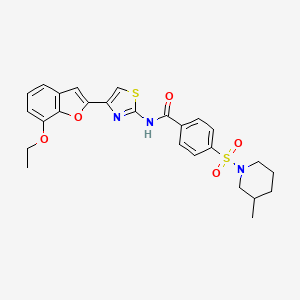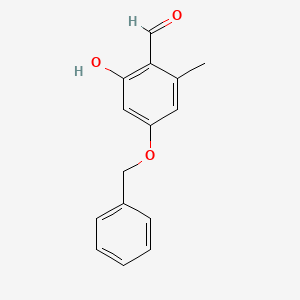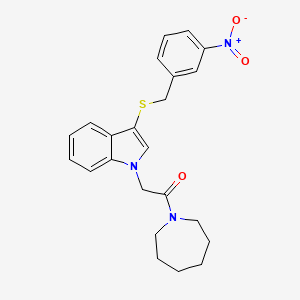
N-(2-Cyanoethyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” is a colorless viscous liquid, soluble in most organic solvents . It’s a widely used phosphitylating reagent for the preparation of various phosphorylated biomolecules, such as nucleoside carbohydrate conjugates, phospholipids, and glycopeptides .
Synthesis Analysis
The synthesis of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” has been employed for selective monophosphorylation of carbohydrates and nucleosides . It has also been used as a phosphitylating reagent for 3′-hydroxyl groups in the synthesis of oligodeoxyribonucleotides .
Molecular Structure Analysis
The molecular structure of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” falls within the phenylethamine and amphetamine chemical class of drugs . The N-2-cyanoethyl substituent was once believed to be resistant to cleavage .
Chemical Reactions Analysis
The chemical reactions of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” have been explored in the context of nucleic acid chemistry and the chemical synthesis of DNA and RNA sequences . It has shown great utility in the coupling of nucleobases or carbohydrates via their phosphotriesters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” include a density of 1.061 g/mL at 25 °C (lit.) and a storage temperature of -20°C .
Aplicaciones Científicas De Investigación
- Application : It acts as a protecting reagent during the solid-phase synthesis of oligodeoxyribonucleotides. When combined with tetrazole as a catalyst, it allows for the insitu preparation of deoxyribonucleoside phosphoramidites. These solutions can be directly applied to automated DNA synthesizers, resulting in high-quality oligonucleotides of 16–25 bases .
- Application : Scientists have developed a new oligopyridine ligand, 4′-(N-(2-cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. This ligand can be utilized to construct functionalized materials, potentially impacting fields such as catalysis, materials science, and coordination chemistry .
DNA Synthesis and Oligonucleotide Production
Ligand Synthesis for Functionalized Materials
Mecanismo De Acción
Target of Action
N-(2-Cyanoethyl)-beta-alanine is a nitrile compound . Nitrile compounds are known to have neurotoxic effects and their major target sites are the nervous and vestibular systems . .
Mode of Action
It is known that nitrile compounds can cause behavioral deficits and affect dopaminergic neurotransmission . They can also cause oxidative stress and vestibular toxicity .
Biochemical Pathways
N-(2-Cyanoethyl)-beta-alanine may be involved in the synthesis of deoxyribonucleoside phosphoramidites . These compounds are essential components of DNA and RNA, and are crucial for the storage and transmission of genetic information . .
Pharmacokinetics
It is known that nitrile compounds can be metabolized in the body to form various metabolites . For example, acrylonitrile, a nitrile compound, is metabolized to form N-acetyl-S-(2-hydroxyethyl)-L-cysteine
Result of Action
It is known that nitrile compounds can cause neurotoxic effects and affect the nervous and vestibular systems . They can also cause oxidative stress and vestibular toxicity .
Action Environment
The action of N-(2-Cyanoethyl)-beta-alanine can be influenced by various environmental factors. For instance, nitrile compounds are known to be relatively stable under neutral conditions but perish almost instantaneously in the presence of even mild acids . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of N-(2-Cyanoethyl)-beta-alanine.
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-cyanoethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-3-1-4-8-5-2-6(9)10/h8H,1-2,4-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDMURQYWZFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)-beta-alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)

![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2762188.png)

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)
![2-[(2-Chloroacetyl)-methylamino]-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B2762197.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762199.png)


